![molecular formula C15H23N5O3S B262687 {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B262687.png)
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a tetrazole ring and a trimethoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE typically involves the nucleophilic substitution reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable halide precursor. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the trimethoxybenzyl moiety can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require bases like sodium hydride or potassium carbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines .
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with specific properties.
作用机制
The mechanism by which {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE exerts its effects is not fully understood. it is believed to interact with molecular targets through its tetrazole and trimethoxybenzyl moieties. These interactions may involve binding to specific receptors or enzymes, thereby modulating their activity .
相似化合物的比较
Similar Compounds
1-Methyl-5-aminotetrazole: Shares the tetrazole ring but lacks the trimethoxybenzyl group.
Di(1H-tetrazol-5-yl)methanone oxime: Another tetrazole derivative with different functional groups.
Imidazole-containing compounds: Similar in that they contain nitrogen-rich heterocycles, but differ in their specific structures and properties.
Uniqueness
{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE is unique due to its combination of a tetrazole ring and a trimethoxybenzyl group. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C15H23N5O3S |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
3-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C15H23N5O3S/c1-20-15(17-18-19-20)24-7-5-6-16-10-11-8-13(22-3)14(23-4)9-12(11)21-2/h8-9,16H,5-7,10H2,1-4H3 |
InChI 键 |
CKPGBETZOYAYSR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC |
规范 SMILES |
CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




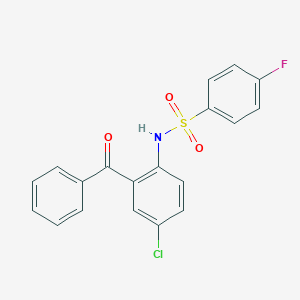
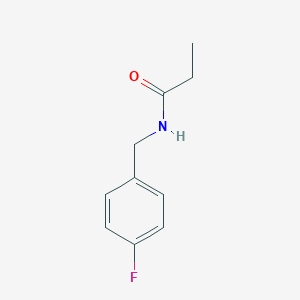
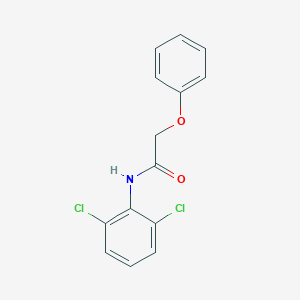
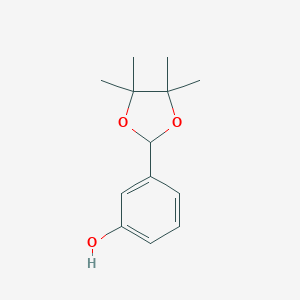
![1-Cyclohexyl-3-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B262628.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)
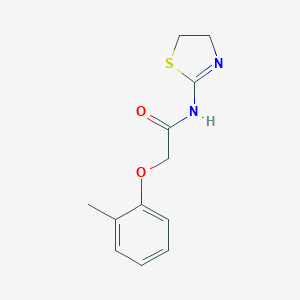
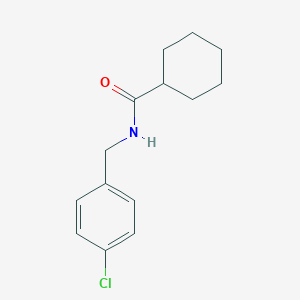
![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
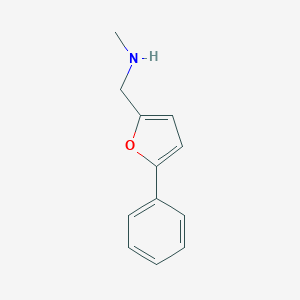
![1-({2-[(4-isopropylbenzyl)amino]ethyl}amino)-2-propanol](/img/structure/B262640.png)
